molecular formula C6H9NO2 B14706317 Prop-2-enyl aziridine-1-carboxylate CAS No. 24653-60-9

Prop-2-enyl aziridine-1-carboxylate

Katalognummer: B14706317
CAS-Nummer: 24653-60-9
Molekulargewicht: 127.14 g/mol
InChI-Schlüssel: AZBWFTLQAAVIBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Prop-2-enyl aziridine-1-carboxylate is an organic compound that features a three-membered aziridine ring, which is known for its high strain and reactivity

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Prop-2-enyl aziridine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of aziridine with prop-2-enyl chloroformate under basic conditions. The reaction typically proceeds at room temperature and requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production .

Wissenschaftliche Forschungsanwendungen

Prop-2-enyl aziridine-1-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of prop-2-enyl aziridine-1-carboxylate involves its high ring strain, which makes it highly reactive towards nucleophiles. The aziridine ring can undergo nucleophilic attack, leading to ring opening and the formation of various products. This reactivity is exploited in synthetic chemistry to create diverse compounds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Aziridine-2-carboxylate: Similar in structure but lacks the prop-2-enyl group, making it less reactive in certain reactions.

    Aziridine-1-carboxylate: Similar but without the prop-2-enyl group, leading to different reactivity and applications.

Uniqueness

Prop-2-enyl aziridine-1-carboxylate is unique due to the presence of the prop-2-enyl group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable compound in both research and industrial applications.

Eigenschaften

CAS-Nummer

24653-60-9

Molekularformel

C6H9NO2

Molekulargewicht

127.14 g/mol

IUPAC-Name

prop-2-enyl aziridine-1-carboxylate

InChI

InChI=1S/C6H9NO2/c1-2-5-9-6(8)7-3-4-7/h2H,1,3-5H2

InChI-Schlüssel

AZBWFTLQAAVIBK-UHFFFAOYSA-N

Kanonische SMILES

C=CCOC(=O)N1CC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.